ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is notable for its unique structure, which includes a pyrazole ring, a sulfonyl group, and a piperazine moiety. These structural features make it a valuable compound in various fields of scientific research, particularly in medicinal chemistry and pharmaceutical development.
Preparation Methods
The synthesis of ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the sulfonylated pyrazole and 4-(4-chlorophenyl)piperazine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against various biological targets.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biochemical assays to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules used in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and piperazine moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied, but common pathways include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 3-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of a chlorine atom, which may affect its binding affinity and biological activity.
Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to different pharmacokinetic properties.
Ethyl 3-{[4-(4-bromophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate: The bromine atom may introduce steric hindrance, affecting the compound’s interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C16H19ClN4O4S |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
ethyl 5-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H19ClN4O4S/c1-2-25-16(22)14-11-15(19-18-14)26(23,24)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,18,19) |
InChI Key |
WVRJSWNHYOMHIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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